4-(4'-Isopropoxyphenyl)phenylboronic acid
Overview
Description
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound belonging to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 4’-isopropoxy-[1,1’-biphenyl]-4-yl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent sensors for detecting saccharides and other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group can interact with active site serines in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the design of protease inhibitors for therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group on the phenyl ring.
4-Isopropoxy-[1,1’-biphenyl]-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position.
Uniqueness
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it particularly useful in applications where selective binding and reactivity are required.
Properties
IUPAC Name |
[4-(4-propan-2-yloxyphenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-11(2)19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-11,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOVAIFWBASNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584412 | |
Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870717-98-9 | |
Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4�-Isopropoxyphenyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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